![molecular formula C17H16N2O2S2 B2502823 Benzo[d]thiazol-6-yl(7-(furan-2-yl)-1,4-thiazepan-4-yl)methanone CAS No. 1787882-71-6](/img/structure/B2502823.png)
Benzo[d]thiazol-6-yl(7-(furan-2-yl)-1,4-thiazepan-4-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The molecular structure of benzothiazole derivatives has been characterized using various techniques such as IR, UV-visible, 1H-NMR, 13C-NMR, mass spectroscopy, TGA and powder XRD . These techniques help in understanding the bonding modes, geometry, and other structural aspects of the compound.Chemical Reactions Analysis
Benzothiazole derivatives have been subjected to various chemical reactions. For instance, they have been involved in electrophilic substitution reactions such as bromination, nitration, hydroxymethylation, formylation, acylation . The specific chemical reactions involving “Benzo[d]thiazol-6-yl(7-(furan-2-yl)-1,4-thiazepan-4-yl)methanone” are not detailed in the available sources.Scientific Research Applications
Molecular Aggregation and Photophysical Properties
A study on closely related thiadiazolyl and benzene diol derivatives in various solvents has highlighted the impact of molecular structure on aggregation processes. Spectroscopic studies, particularly fluorescence emission and circular dichroism (CD) spectra, revealed that the aggregation of these molecules is significantly influenced by their concentration in solution and the nature of the substituent groups. This suggests potential applications in the development of materials with specific optical properties (Matwijczuk et al., 2016).
Anti-mycobacterial Chemotypes
Another research direction involves the design and synthesis of benzo[d]thiazol-2-yl(piperazin-1-yl)methanones, identifying them as novel anti-mycobacterial agents. The study produced several compounds with potent activity against Mycobacterium tuberculosis, showcasing the potential of benzo[d]thiazol derivatives in developing new treatments for tuberculosis (Pancholia et al., 2016).
Synthesis and Chemical Transformations
Research has also focused on the synthetic utility of furan-2-yl and benzo[d]thiazol derivatives in chemical reactions. For example, the In(OTf)3-catalyzed tandem aza-Piancatelli rearrangement/Michael reaction has been employed to efficiently generate 3,4-dihydro-2H-benzo[b][1,4]thiazine and oxazine derivatives, demonstrating the versatility of these compounds in organic synthesis (Reddy et al., 2012).
Mechanism of Action
Target of Action
Benzo[d]thiazol-6-yl(7-(furan-2-yl)-1,4-thiazepan-4-yl)methanone is a benzothiazole derivative . Benzothiazole derivatives have been found to exhibit potent anti-tubercular activity . The primary target of these compounds is the DprE1 enzyme, which plays a crucial role in the cell wall biosynthesis of Mycobacterium tuberculosis .
Mode of Action
The compound interacts with its target, the DprE1 enzyme, inhibiting its function . This inhibition disrupts the cell wall biosynthesis of Mycobacterium tuberculosis, leading to the bacterium’s death .
Biochemical Pathways
The compound affects the biochemical pathway involved in the cell wall biosynthesis of Mycobacterium tuberculosis . By inhibiting the DprE1 enzyme, the compound disrupts the formation of arabinogalactan, a key component of the mycobacterial cell wall . This disruption leads to the bacterium’s death .
Pharmacokinetics
Thiazole derivatives are generally slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents . These properties may affect the compound’s absorption, distribution, metabolism, and excretion (ADME), and thus its bioavailability.
Result of Action
The result of the compound’s action is the death of Mycobacterium tuberculosis . By inhibiting the DprE1 enzyme and disrupting cell wall biosynthesis, the compound causes the bacterium to die .
Action Environment
The action of Benzo[d]thiazol-6-yl(7-(furan-2-yl)-1,4-thiazepan-4-yl)methanone, like other benzothiazole derivatives, can be influenced by various environmental factors. For instance, the compound’s solubility can affect its absorption and distribution in the body . Additionally, the presence of other substances, such as drugs or food, can impact the compound’s metabolism and excretion .
properties
IUPAC Name |
1,3-benzothiazol-6-yl-[7-(furan-2-yl)-1,4-thiazepan-4-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O2S2/c20-17(12-3-4-13-16(10-12)23-11-18-13)19-6-5-15(22-9-7-19)14-2-1-8-21-14/h1-4,8,10-11,15H,5-7,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFEPDASAOVSQGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCSC1C2=CC=CO2)C(=O)C3=CC4=C(C=C3)N=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzo[d]thiazol-6-yl(7-(furan-2-yl)-1,4-thiazepan-4-yl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

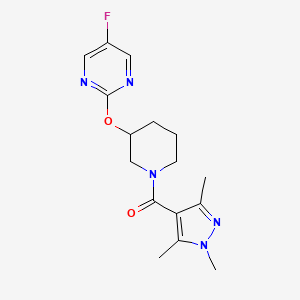


![N-(4-isopropylphenyl)-2-((6-(4-methylbenzyl)-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide](/img/structure/B2502744.png)

![N-(4-ethylphenyl)-2-{[5-(furan-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2502746.png)
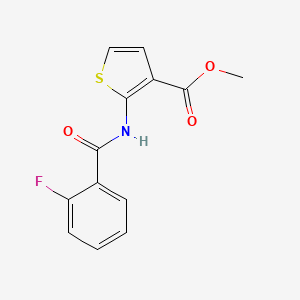

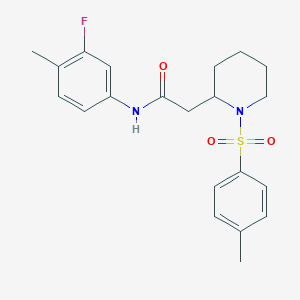
![2-[(2-Fluorophenyl)methylsulfanyl]pyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2502756.png)
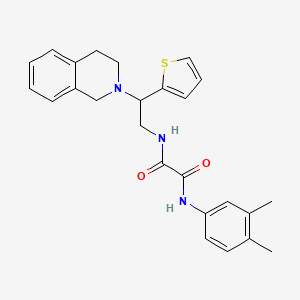
![3-(3-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-3-oxopropyl)quinazolin-4(3H)-one](/img/structure/B2502758.png)
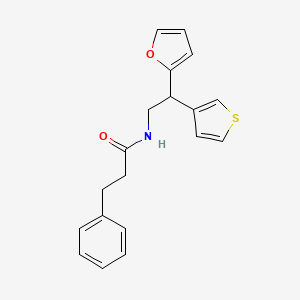
![2-[1-(3-Methoxyphenyl)sulfonylpiperidin-4-yl]oxy-4-(trifluoromethyl)pyrimidine](/img/structure/B2502761.png)